molecular formula C8H6BrN B7968133 8-Bromo-indolizine

8-Bromo-indolizine

Cat. No. B7968133
M. Wt: 196.04 g/mol
InChI Key: HUNXADWIXNMRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-indolizine is a useful research compound. Its molecular formula is C8H6BrN and its molecular weight is 196.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-indolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-indolizine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Treatment : Indolizine derivatives, including compounds related to 8-Bromo-indolizine, have shown promise in cancer treatment. For instance, a study found that a dithiolation indolizine compound effectively suppressed the viability of A549 lung cancer cells through apoptosis and cell cycle arrest, indicating potential as a therapeutic agent against non-small cell lung cancer (Li et al., 2020).

  • Anti-inflammatory Agents : Indolizines have been investigated for their anti-inflammatory properties. Research conducted in the early 1970s explored p-substituted 1,2-diphenylindolizines for potential anti-inflammatory activity (Kállay & Doerge, 1972).

  • Treatment of Tropical Diseases : Novel indolizine compounds have been synthesized for potential application in treating tropical diseases. This includes the strategic synthesis of isoxazoline indolizine amides, highlighting the versatility of indolizine derivatives in medicinal chemistry (Zhang et al., 2014).

  • Antioxidant Properties : Indolizine derivatives have been synthesized and evaluated for their antioxidant capabilities. For example, research on 1-substituted 7-cyano-2,3-diphenylindolizines revealed their potential to inhibit lipid peroxidation in vitro, suggesting applications in antioxidative therapies (Østby et al., 2000).

  • Liver Cancer Therapy : Another study on indolizine derivatives discovered that certain compounds induced apoptosis in HepG2 liver cancer cells via the mitochondria p53 pathway. This finding underlines the therapeutic potential of indolizine derivatives in liver cancer treatment (Liu et al., 2019).

  • Anticonvulsant and Anti-inflammatory Activities : Some indolizine derivatives were found to possess anticonvulsant and anti-inflammatory activities, further demonstrating the broad spectrum of pharmacological applications for these compounds (Dawood et al., 2006).

  • Antibacterial and Antifungal Evaluation : Indolizine compounds synthesized using amberlite-IRA-402 (OH) ion exchange resin were evaluated for their antibacterial and antifungal efficacy, showing the potential for application in antimicrobial therapies (Hazra et al., 2011).

properties

IUPAC Name

8-bromoindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNXADWIXNMRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC=C(C2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-indolizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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